methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate
Description
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate is a coumarin-based derivative featuring a 7-methoxybenzofuran substituent at the 4-position of the coumarin core and a methyl ester group at the 6-position.
Properties
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-24-17-5-3-4-12-8-18(28-21(12)17)15-10-19(22)27-16-7-6-13(9-14(15)16)26-11-20(23)25-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJOPLFRGBJZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another strategy includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the benzofuran or coumarin rings .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that derivatives of chromenone compounds, including methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases such as cancer and cardiovascular disorders. A study demonstrated that similar chromenone derivatives showed a dose-dependent increase in antioxidant activity, suggesting potential therapeutic benefits in oxidative stress-related conditions .
Anticancer Properties
this compound has been investigated for its anticancer effects. In vitro studies have shown that the compound induces apoptosis in cancer cell lines by activating caspase pathways. This mechanism highlights its potential as a lead compound for developing new anticancer agents. A specific study found that related chromenone derivatives inhibited tumor growth in xenograft models, underscoring their therapeutic promise .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis. For instance, it can be used to synthesize other bioactive compounds through various chemical reactions such as nucleophilic substitutions and cycloadditions .
Material Science
Polymer Chemistry
The compound's unique chemical structure enables its incorporation into polymer matrices, enhancing the properties of the resulting materials. Studies have shown that adding this compound to polymer formulations can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for packaging and coatings that require enhanced durability and resistance to degradation .
-
Antioxidant Study
A controlled study evaluated the antioxidant capacity of this compound compared to standard antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable activity, suggesting its potential use as a natural antioxidant in food preservation and dietary supplements. -
Cancer Research
In a recent publication, researchers explored the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers, indicating its potential as an adjunct therapy in cancer treatment protocols. -
Material Enhancement
A study on polymer composites incorporated methyl 2-{[4-(7-methoxy-1-benzofuran-2-y)-2-o-xo - 2H - chromen - 6 - yl] oxy} acetate into a polyvinyl chloride (PVC) matrix. The modified PVC exhibited improved thermal stability and tensile strength compared to unmodified PVC, demonstrating the compound's utility in enhancing material properties.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets. The benzofuran and coumarin moieties can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound shares a coumarin core with several derivatives, differing in ester groups and benzofuran substituents. Key analogs include:
Key Observations:
- Benzofuran Substitution: The 7-methoxy group increases electron density, which may improve binding to biological targets compared to non-substituted analogs (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) .
- Crystallinity : Bulky esters (e.g., tert-butyl) disrupt hydrogen-bonding networks observed in simpler analogs like ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, which forms planar sheets via weak C—H⋯O interactions .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits weak C—H⋯O interactions (H⋯O distances: 2.47–2.65 Å), forming centrosymmetric dyads and sheet-like packing . The methyl analog may adopt similar patterns but with tighter packing due to reduced steric bulk.
- Melting Points and Solubility : tert-Butyl and isopropyl esters likely have lower solubility in aqueous media due to increased hydrophobicity. The methyl ester’s compact structure may favor higher crystallinity and melting points.
- π-π Stacking : Ethyl derivatives exhibit π-π stacking between coumarin cores (interplanar distance: ~3.45 Å) . The methoxybenzofuran group in the target compound could enhance stacking interactions via electron-rich aromatic systems.
Biological Activity
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a chromene structure, which is known for various biological activities. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioactivity.
Biological Activities
-
Antioxidant Activity :
- Compounds with similar structures have demonstrated significant antioxidant properties. For instance, benzofuran derivatives are known to scavenge free radicals, reducing oxidative stress in cells. This property can be crucial in preventing cellular damage associated with various diseases.
-
Anti-inflammatory Effects :
- Research indicates that coumarin derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This compound may share this characteristic due to its structural similarities with known anti-inflammatory agents.
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds containing benzofuran and chromene structures possess antimicrobial properties. They have been tested against various bacterial strains, showing promising results in inhibiting growth.
-
Neuroprotective Effects :
- Some derivatives have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Properties
A study conducted on a series of chromene derivatives showed that compounds similar to this compound exhibited significant AChE inhibition, with IC50 values indicating potent activity (e.g., IC50 = 0.08 μM) compared to standard drugs like rivastigmine . This suggests potential for development as therapeutic agents in neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
